Phytol

Descripción general

Descripción

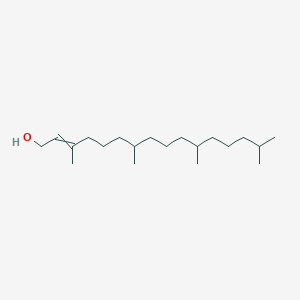

Phytol is an acyclic diterpene alcohol that is a constituent of chlorophyll. It is widely used as a precursor in the synthesis of vitamins E and K1, and it also finds applications in the fragrance industry, cosmetics, shampoos, and detergents . This compound was first obtained by hydrolysis of chlorophyll in 1909 by the German chemist Richard Wilstätter .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phytol can be synthesized through various methods, including the hydrolysis of chlorophyll. One common method involves the extraction of this compound from plant materials using solvents like ethanol under ultrasonic-assisted extraction conditions . The crude extract is then purified using techniques such as column chromatography .

Industrial Production Methods: In industrial settings, this compound is often obtained as a by-product during the extraction of chlorophyll from plants like alfalfa. The process involves the hydrolysis of chlorophyll to release this compound, which is then separated and purified .

Análisis De Reacciones Químicas

Types of Reactions: Phytol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phytanic acid, which is a significant metabolic product.

Dehydration: Under high-temperature conditions, this compound can undergo dehydration to form neophytadiene.

Isomerization: this compound can isomerize to form isothis compound through an allylic rearrangement.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Dehydration: High-temperature water (HTW) conditions are often used for dehydration reactions.

Major Products:

Neophytadiene: Formed through dehydration.

Isothis compound: Formed through isomerization.

Phytanic Acid: Formed through oxidation.

Aplicaciones Científicas De Investigación

Phytol in Agriculture

1.1 Nematode Resistance

Recent research has demonstrated that this compound exhibits inhibitory effects on root-knot nematodes (RKN), which are significant agricultural pests. A study published in Molecular Plant-Microbe Interactions showed that this compound accumulation in the roots of Arabidopsis thaliana enhances resistance to RKN. The application of sclareol increased this compound levels and activated defense-related gene expression, providing a basis for developing eco-friendly agrochemicals for nematode control .

1.2 Insecticidal Properties

this compound and its derivatives have been evaluated for their insecticidal potential against pests like Myzus persicae (peach potato aphid). Research indicated that this compound demonstrated deterrent effects on aphids, suggesting its potential as a natural insecticide . The synthesis of novel this compound-derived compounds has shown promise in enhancing these properties while maintaining low toxicity to mammals, making them suitable candidates for environmentally friendly pest management solutions .

Biomedical Applications

2.1 Anticancer Properties

this compound has been investigated for its anticancer activities. A review highlighted its ability to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress . Specifically, this compound's metabolites, such as phytanic acid, have been linked to interactions with nuclear receptors that regulate metabolic processes and cell proliferation .

2.2 Antinociceptive and Antioxidant Effects

Studies have reported that this compound exhibits significant antinociceptive effects in animal models, reducing pain responses without impairing motor function. Furthermore, it demonstrates strong antioxidant properties, effectively scavenging free radicals and preventing oxidative damage . These findings suggest that this compound could be beneficial in developing pain relief medications and antioxidant therapies.

2.3 Anti-inflammatory Effects

this compound's anti-inflammatory properties have also been documented. It has shown potential in modulating inflammatory responses through pathways involving peroxisome proliferator-activated receptors (PPARs) and NF-κB signaling . Such activities position this compound as a candidate for therapeutic agents targeting inflammatory diseases.

Chemical Properties and Derivatives

This compound can be transformed into various derivatives that enhance its biological activities. The following table summarizes some key derivatives along with their applications:

| Derivative | Biological Activity | Application Area |

|---|---|---|

| Phytanic Acid | Anticancer, anti-inflammatory | Cancer therapy, metabolic disorders |

| γ-Butyrolactones | Insect deterrent, cytostatic | Pest control, cancer treatment |

| δ-Halo-γ-lactones | Antiproliferative against cancer cells | Oncology research |

Mecanismo De Acción

Phytol exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Antimicrobial: Disrupts the cell membrane of bacteria, leading to cell death.

Metabolic Regulation: Modulates lipid metabolism and has been shown to activate peroxisome proliferator-activated receptors (PPARs).

Comparación Con Compuestos Similares

Phytol is similar to other diterpene alcohols such as:

Phytanic Acid: A metabolic product of this compound that also activates PPARs.

Neophytadiene: A dehydration product of this compound.

Isothis compound: An isomer of this compound formed through allylic rearrangement.

Uniqueness: this compound’s unique combination of metabolic, anti-inflammatory, and antimicrobial properties, along with its role as a precursor in vitamin synthesis, distinguishes it from other similar compounds .

Actividad Biológica

Phytol, a diterpene alcohol with the chemical formula , is a significant compound derived from the chlorophyll metabolism in plants. It is recognized for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antinociceptive effects. This article explores the biological activity of this compound through various studies and findings, highlighting its potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and multiple methyl groups, making it a member of the acyclic alcohols. Its structure is essential for its interaction with biological systems, influencing its solubility and permeability in cellular membranes.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study reported its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 62.5 |

| Candida albicans | 62.5 |

| Aspergillus niger | 62.5 |

This compound exhibited low toxicity levels while maintaining high stability, making it a promising candidate for antimicrobial applications in food preservation and surface disinfection .

2. Antioxidant Activity

This compound's antioxidant capabilities have been evaluated through various assays. It effectively scavenges free radicals, including hydroxyl radicals and nitric oxide, demonstrating a strong potential to prevent oxidative stress-related damage . The ability to inhibit the formation of thiobarbituric acid reactive substances (TBARS) further supports its role as an antioxidant.

3. Antinociceptive Effects

Research indicates that this compound possesses antinociceptive properties in vivo. In animal models, this compound significantly reduced pain responses in several tests:

- Acetic Acid-Induced Writhing Test : Reduced contortions significantly compared to control.

- Formalin Test : Decreased paw licking time in both neurogenic and inflammatory phases.

- Hot Plate Test : Increased latency time indicating reduced pain sensitivity.

These findings suggest that this compound acts on both central and peripheral pain pathways without impairing motor function .

4. Anti-Inflammatory Activity

This compound has been shown to modulate inflammatory responses through various mechanisms, including inhibition of pro-inflammatory cytokines and pathways such as NF-κB. This activity positions this compound as a potential therapeutic agent for inflammatory diseases .

5. Cytotoxicity Against Cancer Cells

Recent investigations into this compound derivatives have revealed cytotoxic effects against several cancer cell lines, including leukemia and lung carcinoma. These derivatives were found to arrest the cell cycle predominantly at the G2/M phase, indicating their potential use in cancer therapeutics .

This compound's diverse biological activities are attributed to several mechanisms:

- PPAR Activation : this compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation regulation.

- NF-κB Pathway Modulation : It inhibits the NF-κB signaling pathway, reducing inflammation and promoting apoptosis in cancer cells.

- Antioxidant Enzyme Induction : this compound enhances the expression of antioxidant enzymes, contributing to its protective effects against oxidative stress.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against foodborne pathogens, demonstrating its effectiveness as a natural preservative.

- Cancer Cell Line Study : this compound derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Propiedades

Número CAS |

7541-49-3 |

|---|---|

Fórmula molecular |

C20H40O |

Peso molecular |

296.5 g/mol |

Nombre IUPAC |

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1 |

Clave InChI |

BOTWFXYSPFMFNR-RTBURBONSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

SMILES isomérico |

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C |

SMILES canónico |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

Densidad |

0.847-0.863 |

melting_point |

25 °C |

Key on ui other cas no. |

102608-53-7 7541-49-3 150-86-7 |

Descripción física |

Colourless to yellow viscous liquid; Faint floral aroma |

Pictogramas |

Irritant; Environmental Hazard |

Solubilidad |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Sinónimos |

3,7,11,15-Tetramethyl-2-hexadecen-1-ol; 3,7,11,15-Tetramethylhexadec-2-en-1-ol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytol and where is it found naturally?

A: this compound is a diterpene alcohol found abundantly in nature as the phytyl side chain of chlorophylls. [] It is a constituent of chlorophyll, a pigment essential for photosynthesis in plants. [, , ]

Q2: How is this compound metabolized in mammals?

A: this compound is converted to phytanic acid, a branched-chain fatty acid, after absorption in the intestine. [, ] This conversion is regulated by the nuclear hormone receptor peroxisome proliferator-activated receptor alpha (PPARα), primarily in the liver. [, , ]

Q3: What is the role of PPARα in this compound metabolism?

A: PPARα agonists, like this compound and its metabolite phytanic acid, activate PPARα in the liver and brown adipose tissue. [, ] This activation leads to the induction of enzymes involved in this compound degradation, specifically those responsible for converting this compound to phytanic acid. []

Q4: Is there a difference in how the (E)- and (Z)-isomers of this compound are metabolized?

A: Yes, the enzymes involved in this compound metabolism show higher activity towards the (E)-isomer of their respective substrates compared to the (Z)-isomer. [] This suggests a stereospecificity for the breakdown of (E)-phytol. []

Q5: Can this compound be used as a marker in food analysis?

A: Yes, the analysis of this compound and its isomers, cis-phytol, iso-phytol, and dihydrothis compound, can be used for oil authentication in food control. [] The presence of iso-phytol indicates refined vegetable oils, while dihydrothis compound indicates hydrogenated vegetable oils. []

Q6: What is the relationship between this compound and chlorophyll during food processing?

A: Native vegetable oils contain trans-phytol in their unsaponifiable matter. [] During refining, measurable amounts of cis-phytol and iso-phytol are formed from trans-phytol. [] Hydrogenation leads to the formation of dihydrothis compound from trans-phytol and cis-phytol. []

Q7: Can this compound levels be manipulated in food products?

A: Yes, research suggests that this compound content in smoothies made from spinach leaves can be increased by controlling the pH and temperature during processing. [] This increase is linked to the activity of endogenous enzymes that dephytylate chlorophyll derivatives, releasing free this compound. []

Q8: Are there any health concerns associated with this compound consumption?

A: While generally considered safe, high doses of this compound can lead to toxicity in some individuals. [, , ] Patients with Refsum's disease, a rare genetic disorder, are unable to metabolize phytanic acid (derived from this compound) properly, leading to its accumulation in the body and potentially serious health problems. [, ]

Q9: Does this compound have any applications in medicine?

A: Research suggests potential medicinal uses for this compound. Studies show it possesses anti-inflammatory, antioxidant, and neuroprotective properties. [, , , ] It has shown promising results in preclinical studies for conditions such as Alzheimer's disease and Schistosomiasis. [, ]

Q10: How does this compound exert its effects on Alzheimer's disease?

A: this compound, especially when encapsulated in Poly Lactic-co-Glycolic Acid nanoparticles (this compound-PLGANPs), has shown potential in ameliorating scopolamine-induced cognitive dysfunction in a rat model of Alzheimer's disease. [, ] It is thought to work by inhibiting acetylcholinesterase and butyrylcholinesterase (AChE & BuChE), attenuating oxidative stress, and reducing apoptosis. [, ]

Q11: Can this compound be used to combat drug resistance in cancer?

A: Preliminary research indicates that this compound and heptacosane, a compound often found alongside this compound, may hold potential in overcoming multidrug resistance in acute myeloid leukemia (AML). [] this compound appears to suppress P-glycoprotein (P-gp) expression through NF-κB inhibition, while heptacosane acts as both a P-gp substrate and inhibitor, enhancing the cytotoxic effects of the anti-cancer drug doxorubicin. []

Q12: Does this compound interact with cell membranes?

A: Yes, this compound can integrate into lecithin bilayers, affecting membrane stability due to the branched nature of its phytyl hydrocarbon chain. [] Studies using 13C spin-lattice relaxation times and linear electric field effects have provided insights into the disruptive effect of this compound on phospholipid packing and its positioning within the bilayer. []

Q13: What is the relationship between this compound and LIL3 protein?

A: this compound biosynthesis is linked to the activity of the enzyme geranylgeranyl reductase (GGR). [, ] LIL3, a chloroplastic protein, plays a crucial role in stabilizing GGR. [, ] In the absence of LIL3, GGR levels are significantly reduced, leading to the accumulation of chlorophyll species with incompletely saturated side chains. [, ]

Q14: What is the role of the LHC motif in LIL3 protein function?

A: The LHC motif, a conserved sequence in LIL3, is crucial for its interaction with GGR. [, ] Modifications to the LHC motif can disrupt the LIL3-GGR complex formation, affecting GGR stability and subsequently this compound biosynthesis. [, ]

Q15: What is the significance of fatty acid phytyl ester synthesis during stress?

A: During stress conditions like senescence and nitrogen deprivation, the breakdown of chlorophyll and galactolipids in chloroplasts leads to the accumulation of potentially toxic intermediates such as free this compound and fatty acids. [] Two enzymes, PHYTYL ESTER SYNTHASE1 (PES1) and PES2, are involved in converting these intermediates into fatty acid phytyl esters and triacylglycerol, thus protecting the integrity of the photosynthetic membrane. []

Q16: What are the industrial applications of this compound?

A: this compound finds use as a precursor in the artificial synthesis of vitamin E and vitamin K1. [] It is also a common ingredient in cosmetics and fragrances. [, ] Its ability to act as a stabilizing agent in emulsions makes it useful in various industries. []

Q17: What analytical techniques are used to study and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various matrices, including plant extracts and food products. [, , ] High-performance liquid chromatography (HPLC), often coupled with fluorescence labeling, is another technique used for analyzing this compound and related compounds. [, ]

Q18: What are the future directions for this compound research?

A: Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives for various diseases, including Alzheimer’s disease, cancer, and inflammatory conditions. [, , , ] Investigating the long-term safety and efficacy of this compound in humans is crucial for its potential development as a therapeutic agent. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.